molecular formula C19H13ClFN3OS2 B384147 2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE

2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE

Cat. No.: B384147
M. Wt: 417.9g/mol
InChI Key: MBQXFWJZNDQFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzothiophene moiety, a triazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

The synthesis of 2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorobenzene derivatives.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles, forming new C-N or C-C bonds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and triazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include:

    2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-CHLOROPHENYL)ETHAN-1-ONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE: Contains a methoxyphenyl group, which may alter its biological activity.

    2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE: Features a nitrophenyl group, potentially affecting its reactivity and applications.

The uniqueness of 2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-FLUOROPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H13ClFN3OS2

Molecular Weight

417.9g/mol

IUPAC Name

2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C19H13ClFN3OS2/c1-24-18(17-16(20)13-4-2-3-5-15(13)27-17)22-23-19(24)26-10-14(25)11-6-8-12(21)9-7-11/h2-9H,10H2,1H3

InChI Key

MBQXFWJZNDQFBS-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.